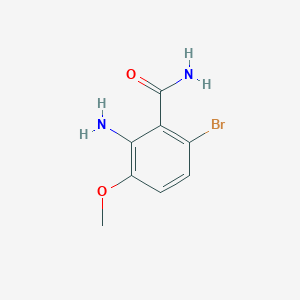

2-Amino-6-bromo-3-methoxybenzamide

Description

2-Amino-6-bromo-3-methoxybenzamide is a substituted benzamide derivative featuring an amino group at position 2, a bromine atom at position 6, and a methoxy group at position 3 of the benzene ring. The bromine substituent enhances its utility as an intermediate in cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic system.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-amino-6-bromo-3-methoxybenzamide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |

InChI Key |

HXOHZCNYVAVTAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Bromination-Methoxylation-Amidation Cascade

This route leverages bromination and methoxylation steps followed by amidation, inspired by pyrazine derivative syntheses.

- Bromination :

Starting with 2-amino-3-methoxybenzoic acid, regioselective bromination at the 6-position is achieved using bromine (Br₂) in a polar solvent (e.g., acetic acid) with an alkali metal salt (e.g., NaHCO₃) at −5 to +30°C. This mirrors conditions used for pyrazine bromination, yielding 2-amino-6-bromo-3-methoxybenzoic acid. - Amidation :

The carboxylic acid is converted to the amide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia. Alternatively, direct amidation in acetic acid at 100°C (as reported for quinazolinone synthesis) provides the target compound.

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Bromination solvent | Acetic acid/NaHCO₃ | 85–92 | |

| Amidation reagent | Acetic acid, 100°C | 78 |

Nitration-Reduction-Bromination Sequence

A multi-step approach derived from SGLT2 inhibitor intermediate synthesis:

- Nitration :

Dimethyl terephthalate is nitrated to introduce a nitro group, which is later reduced to an amine. - Bromination :

Selective bromination at the 6-position using N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) at 0–5°C minimizes di-brominated byproducts. - Methoxylation :

The hydroxyl group at the 3-position is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃). - Amidation :

The ester group is hydrolyzed to a carboxylic acid and converted to the amide via a mixed anhydride intermediate.

Direct Coupling via Buchwald-Hartwig Amination

For scalable production, a palladium-catalyzed amination strategy is proposed:

Steps :

- Synthesis of 6-bromo-3-methoxybenzamide :

Bromination of 3-methoxybenzamide using Br₂ in dichloromethane (DCM) at 0°C. - Amination :

Buchwald-Hartwig coupling with ammonia or an ammonia surrogate (e.g., LiHMDS) in the presence of Pd(OAc)₂ and Xantphos.

| Catalyst System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 12 | 82 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Bromination-Amidation | High regioselectivity | Multi-step purification | Moderate |

| Nitration-Reduction | Cost-effective starting materials | Long reaction times | High |

| Buchwald-Hartwig | Single-step amination | Requires expensive catalysts | Low |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 2-amino-6-hydroxy-3-methoxybenzamide or 2-amino-6-thio-3-methoxybenzamide.

Oxidation: Formation of 2-nitro-6-bromo-3-methoxybenzamide.

Reduction: Formation of 2-amino-6-bromo-3-methoxybenzylamine.

Coupling: Formation of biaryl derivatives with various substituents.

Scientific Research Applications

2-Amino-6-bromo-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-methoxybenzamide depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of the amino and bromine groups can enhance its binding affinity to target proteins, leading to effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Functional Group and Reactivity Differences

- Amide vs. Ester: The amide group in 2-amino-6-bromo-3-methoxybenzamide confers higher stability against hydrolysis compared to the methyl ester analog (methyl 2-amino-6-bromo-3-methoxybenzoate) .

- Benzamide vs. Benzoxazole : The benzoxazole core in 6-bromo-1,2-benzoxazole lacks the hydrogen-bonding capacity of the amide group, reducing solubility in polar solvents. However, the fused oxazole ring enhances aromaticity, making it suitable for electronic materials .

- Sulfonamide vs. Amide : The sulfonamide group in N-[(5-bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide introduces strong electron-withdrawing effects, which may influence binding affinity in enzyme inhibition. The dichloro substituents further enhance electrophilicity .

- Benzene vs. Pyridine: 3-Amino-2-bromo-6-methoxypyridine replaces the benzene ring with a pyridine heterocycle, altering electronic distribution.

Substituent Position and Electronic Effects

- The 6-bromo substituent in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, a trait shared with 3-amino-2-bromo-6-methoxypyridine. However, the pyridine analog’s bromine at position 2 may exhibit slower reactivity due to steric hindrance .

- The 3-methoxy group in the benzamide derivative donates electron density to the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group in the methyl ester analog. This difference impacts charge distribution in electrophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.